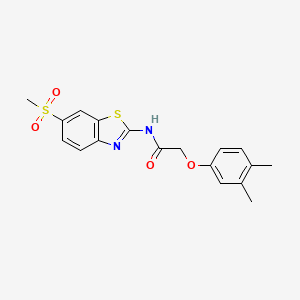

2-(3,4-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC16276187

Molecular Formula: C18H18N2O4S2

Molecular Weight: 390.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H18N2O4S2 |

|---|---|

| Molecular Weight | 390.5 g/mol |

| IUPAC Name | 2-(3,4-dimethylphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C18H18N2O4S2/c1-11-4-5-13(8-12(11)2)24-10-17(21)20-18-19-15-7-6-14(26(3,22)23)9-16(15)25-18/h4-9H,10H2,1-3H3,(H,19,20,21) |

| Standard InChI Key | VCNXQMHXBKWLEH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C |

Introduction

Synthesis

The synthesis of such compounds typically involves a multi-step process, starting with the preparation of the benzothiazole core, followed by the introduction of the methanesulfonyl group and finally the attachment of the phenoxy moiety. Common reagents might include chloroacetic acid derivatives for forming the amide linkage and appropriate phenol derivatives for the ether linkage.

Biological Activity

While specific biological activity data for 2-(3,4-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide is not available, compounds with similar structures have shown promise in various pharmacological areas:

-

Antimicrobial Activity: Benzothiazole derivatives have been explored for their antimicrobial properties, with some showing activity against both Gram-positive and Gram-negative bacteria .

-

Anti-inflammatory Activity: Certain benzothiazole compounds have demonstrated potential as anti-inflammatory agents, although this is more commonly associated with different structural motifs .

-

Anticancer Activity: Some sulfonamide and benzothiazole derivatives have been investigated for their anticancer properties, with promising results in certain cases .

Research Findings and Future Directions

Given the lack of specific research on 2-(3,4-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide, future studies should focus on its synthesis, characterization, and biological evaluation. This could involve:

-

In Vitro Assays: Testing for antimicrobial and anticancer activities using standard cell lines and microbial cultures.

-

In Silico Modeling: Molecular docking studies to predict potential targets and binding modes.

-

Structure-Activity Relationship (SAR) Studies: Modifying the compound to optimize its biological activity.

Data Table: Example of Related Compounds and Their Activities

This table highlights the diversity of biological activities associated with structurally related compounds, suggesting potential avenues for investigation with 2-(3,4-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume